5-(furan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide
Description
5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzodiazole moiety, and a pyrazole carboxamide group
Properties
Molecular Formula |
C18H17N5O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-23-15-6-3-2-5-12(15)20-17(23)8-9-19-18(24)14-11-13(21-22-14)16-7-4-10-25-16/h2-7,10-11H,8-9H2,1H3,(H,19,24)(H,21,22) |
InChI Key |
MDZZMYPMALIHOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The benzodiazole moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the benzodiazole moiety can produce various benzodiazole derivatives .
Scientific Research Applications
Anti-Cancer Applications
Recent studies have highlighted the compound's efficacy as an anti-cancer agent.
Case Studies:
- Zheng et al. (2022) investigated pyrazole derivatives, including 5-(furan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide, and assessed their anticancer potential against various cancer cell lines such as HepG2, Jurkat, and DLD-1. The compound exhibited significant inhibition of kinase activity, suggesting its role in targeting cancer pathways .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HepG2 | 0.19 | Significant inhibition observed |
| Jurkat | 0.32 | Effective against T-cell lymphoblasts |
| DLD-1 | 0.25 | Inhibition of proliferation noted |
Anti-Inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.
Research Findings:
- A review by Dong et al. (2023) indicated that pyrazole compounds could effectively reduce inflammation in vitro by modulating cytokine release and inhibiting inflammatory mediators . The specific compound under discussion has shown promise in reducing markers such as TNF-alpha and IL-6 in cell culture studies.
Antiviral Activity
Another significant application of this compound is its antiviral properties.
Case Studies:
- Research conducted on similar pyrazole derivatives indicated potential effectiveness against viral pathogens such as the measles virus. The mechanism involves inhibition of viral RNA-dependent RNA polymerase, which is critical for viral replication .
| Virus | Inhibition Concentration (nM) | Mechanism |
|---|---|---|
| Measles Virus | 250 | Inhibition of RNA polymerase |
| Influenza Virus | 300 | Targeting viral replication |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound can provide insights into its biological activity.
Key Insights:
Mechanism of Action
The mechanism of action of 5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to a range of effects depending on the context .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: A simpler analog with a furan ring and a carboxamide group.
Benzodiazole derivatives: Compounds with similar benzodiazole moieties but different substituents.
Pyrazole carboxamides: Compounds with pyrazole rings and carboxamide groups, but lacking the furan and benzodiazole components.
Uniqueness
What sets 5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of three distinct functional groups: the furan ring, the benzodiazole moiety, and the pyrazole carboxamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-(Furan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a pyrazole moiety with furan and benzimidazole rings, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 252.26 g/mol. The presence of multiple heteroatoms in its structure contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values in the micromolar range against several types of cancer cells, indicating their effectiveness as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound may inhibit key inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes or other inflammatory mediators. In animal models, pyrazole derivatives have shown efficacy comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The compound also exhibits antimicrobial activity against various bacterial strains. Studies have indicated that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for further development as antimicrobial agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting enzymes involved in cancer proliferation or inflammation.
- DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, affecting replication and transcription processes.
- Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate cell survival and apoptosis.
Case Studies
A review of literature reveals several case studies where similar compounds have been tested:
- Study on Anticancer Activity : A derivative was tested against NCI-H460 lung cancer cells, showing significant growth inhibition with an IC50 value of 0.39 µM .
- Anti-inflammatory Assessment : In a carrageenan-induced edema model, a related pyrazole compound exhibited anti-inflammatory effects comparable to traditional NSAIDs .
- Antimicrobial Testing : Compounds were screened against E. coli and Staphylococcus aureus, demonstrating promising antimicrobial activity at concentrations lower than standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
